molecular formula C14H14BrN3O B2711956 2-{[(5-bromopyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-inden-2-ol CAS No. 2380033-99-6

2-{[(5-bromopyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-inden-2-ol

Cat. No.: B2711956
CAS No.: 2380033-99-6
M. Wt: 320.19
InChI Key: WIIJTHIVIAGYBH-UHFFFAOYSA-N
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Description

2-{[(5-bromopyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-inden-2-ol is a complex organic compound that features a bromopyrimidine moiety linked to an indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-bromopyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-inden-2-ol typically involves the reaction of 5-bromopyrimidine with an appropriate indene derivative. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent under ice-cooling conditions, followed by a coupling reaction with the indene derivative in the presence of a suitable base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-bromopyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-inden-2-ol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-{[(5-bromopyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{[(5-bromopyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-inden-2-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromopyrimidine moiety may play a crucial role in binding to these targets, while the indene structure could influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyrimidine: Shares the bromopyrimidine core but lacks the indene structure.

    2-Amino-5-iodopyrimidine: Similar structure with iodine instead of bromine.

    2-Amino-5-chloropyrimidine: Chlorine substitution instead of bromine.

Uniqueness

2-{[(5-bromopyrimidin-2-yl)amino]methyl}-2,3-dihydro-1H-inden-2-ol is unique due to the combination of the bromopyrimidine and indene moieties, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-[[(5-bromopyrimidin-2-yl)amino]methyl]-1,3-dihydroinden-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O/c15-12-7-16-13(17-8-12)18-9-14(19)5-10-3-1-2-4-11(10)6-14/h1-4,7-8,19H,5-6,9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIJTHIVIAGYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CNC3=NC=C(C=N3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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